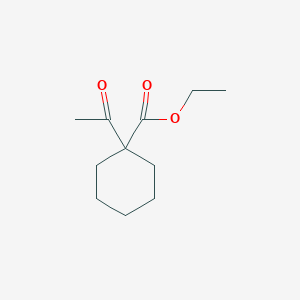
Ethyl 1-acetylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-acetylcyclohexane-1-carboxylate is an organic compound with the molecular formula C11H18O3. It is characterized by the presence of an ester functional group, a ketone group, and a cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-acetylcyclohexane-1-carboxylate can be synthesized through the esterification of 1-acetyl-cyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then neutralized, and the ester product is extracted and purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of 1-acetyl-cyclohexanecarboxylic acid ethyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-acetylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can react with the ester group under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-acetyl-cyclohexanecarboxylic acid.
Reduction: Formation of 1-hydroxy-cyclohexanecarboxylic acid ethyl ester.
Substitution: Formation of amides or other substituted esters.
Scientific Research Applications
Ethyl 1-acetylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis and ketone reduction.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-acetyl-cyclohexanecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Ester Hydrolysis: The ester group can be hydrolyzed by esterases, leading to the formation of 1-acetyl-cyclohexanecarboxylic acid and ethanol.
Ketone Reduction: The ketone group can be reduced by ketoreductases to form the corresponding alcohol.
Nucleophilic Substitution: The ester group can undergo nucleophilic attack by amines, leading to the formation of amides.
Comparison with Similar Compounds
Ethyl 1-acetylcyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid ethyl ester: Lacks the acetyl group, making it less reactive in certain chemical transformations.
1-Acetyl-cyclohexanecarboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Cyclohexanone: Contains a ketone group but lacks the ester functionality, limiting its applications in esterification reactions.
The uniqueness of 1-acetyl-cyclohexanecarboxylic acid ethyl ester lies in its dual functional groups (ester and ketone), which provide versatility in chemical reactions and applications.
Properties
CAS No. |
1132-86-1 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 1-acetylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-14-10(13)11(9(2)12)7-5-4-6-8-11/h3-8H2,1-2H3 |
InChI Key |
NJQOQWYCTZWWOT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCCCC1)C(=O)C |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















